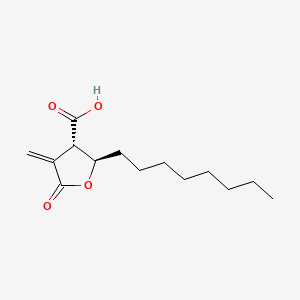

(2R,3S)-C75

Description

Properties

IUPAC Name |

(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWLZDVWHQVAJU-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191282-48-1 | |

| Record name | 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

(2R,3S)-C75 mechanism of action in cancer cells

An In-Depth Technical Guide to the Mechanism of Action of (2R,3S)-C75 in Cancer Cells

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal synthetic inhibitor of Fatty Acid Synthase (FASN). It is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. We will dissect its core mechanism, downstream cellular consequences, and the critical experimental methodologies required for its evaluation.

Introduction: Targeting Cancer Metabolism via Fatty Acid Synthase

Many cancer types, including those of the breast, prostate, colon, and ovary, exhibit a marked upregulation of Fatty Acid Synthase (FASN), the enzyme responsible for the de novo synthesis of fatty acids.[1][2] This metabolic reprogramming provides rapidly proliferating cancer cells with the necessary lipids for membrane formation, energy storage, and signaling. The differential expression of FASN between cancer and normal tissues establishes it as a compelling target for anticancer drug development.[1]

This compound is a synthetic, α-methylene-γ-butyrolactone-based compound designed as a competitive and irreversible inhibitor of FASN.[1][3] Its efficacy in preclinical models has demonstrated significant antitumor activity, making a thorough understanding of its mechanism of action critical for its potential therapeutic application.[1][4][5]

Core Mechanism: Direct Inhibition of Fatty Acid Synthase

The primary antitumor activity of C75 is mediated through its direct interaction with and inhibition of FASN.[1] C75 acts as a slow-binding inhibitor, meaning the extent of FASN inhibition increases with the preincubation time of the enzyme and the compound.[1][2] This interaction covalently modifies the β-ketoacyl synthase (KS) domain of FASN, thereby blocking the condensation reaction, which is the rate-limiting step in fatty acid synthesis.

The direct consequence of FASN inhibition is a rapid halt in the synthesis of long-chain fatty acids, such as palmitate. This can be experimentally verified by measuring the incorporation of radiolabeled precursors like [U-¹⁴C]acetate into cellular lipids, where C75 treatment leads to a significant reduction in labeled phospholipids and triglycerides.[1][2]

A critical biochemical outcome of FASN inhibition by C75 is the intracellular accumulation of the FASN substrate, malonyl-CoA.[1] This buildup is not merely a metabolic bottleneck but a key signaling event that mediates the subsequent cytotoxic effects of C75.[1]

Caption: Core mechanism of C75 action on FASN.

Downstream Cellular Consequences

The metabolic disruption caused by C75 triggers a cascade of events culminating in cancer cell death and proliferation arrest.

Induction of Apoptosis

Following the inhibition of fatty acid synthesis, cancer cells treated with C75 undergo programmed cell death, or apoptosis.[1][4] The accumulation of malonyl-CoA is considered a primary mediator of this apoptotic response.[1] The apoptotic cascade involves the activation of key executioner enzymes, the caspases. Studies in breast cancer cell lines have shown that C75, both alone and in combination with other agents, induces apoptosis through the activation of initiator caspase-9 and executioner caspases-3 and -7.[6] Caspase activation leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), dismantling the cell and ensuring its orderly demise.[7]

Cell Cycle Arrest

In addition to inducing apoptosis, C75 is a potent inducer of cell cycle arrest.[8] The specific phase of arrest appears to be cell-type dependent. In some hepatocellular carcinoma (HCC) cell lines, C75 induces a G2-phase arrest, while in others, it triggers a G1-phase arrest.[8] This process is often linked to the modulation of key cell cycle regulatory proteins. The arrest allows the cell to halt proliferation in response to metabolic stress.

Interestingly, the mechanism of C75-induced cell cycle arrest in HCC cells has been linked to the activation of the p38 MAPK signaling pathway, while being independent of p53 status.[8] Inhibition of p38 MAPK can partially reverse the cell cycle arrest and restore levels of cyclins A, B1, and D1, suggesting a causal link.[8]

Caption: Downstream effects of C75 in cancer cells.

Dual Action: Stimulation of Fatty Acid Oxidation

A unique characteristic of C75 that distinguishes it from other FASN inhibitors is its dual mechanism of action.[9] Beyond inhibiting fatty acid synthesis, C75 also stimulates carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the mitochondrial import and oxidation of long-chain fatty acids.[9][10] This concurrent stimulation of fatty acid breakdown contributes significantly to its overall metabolic impact and cytotoxicity.[9]

Considerations for Off-Target Effects

While FASN is the primary target of C75, it is crucial for drug development professionals to rigorously evaluate potential off-target effects. The efficacy of many clinical-stage cancer drugs has been found to be independent of their putative targets, with cytotoxicity resulting from unintended interactions.[11][12][13][14][15] Genetic validation techniques, such as CRISPR-Cas9-mediated knockout of the target gene (FASN), are essential to confirm that the cytotoxic effects of C75 are indeed on-target.[11] If C75 retains its ability to kill cancer cells in which FASN has been completely knocked out, it would indicate that its mechanism relies on off-target effects.[11][12]

Quantitative Data Summary

The cytotoxic potency of C75 varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference |

| PC3 | Prostate Cancer | Clonogenic | 35 | [4][10] |

| LNCaP | Prostate Cancer | Spheroid Growth | 50 | [4][10] |

| A375 | Human Melanoma | FASN Inhibition | 32.43 | [4] |

| Various | General | FASN Inhibition | 200 | [3] |

Key Experimental Protocols

Validating the mechanism of action of C75 requires robust and reproducible experimental protocols. The following are foundational assays for any investigation into C75 or similar FASN inhibitors.

FASN Activity Assay (Radiometric)

This protocol provides a direct measure of de novo fatty acid synthesis in whole cells and its inhibition by C75. The principle relies on feeding cells a radiolabeled lipid precursor and quantifying its incorporation into the total lipid pool.

-

Causality: This assay directly confirms that C75 inhibits the intended metabolic pathway within a cellular context, linking target engagement to a functional outcome.[1]

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., HL-60, SKBr3) in appropriate media and allow them to adhere and reach exponential growth phase.

-

Treatment: Treat cells with varying concentrations of C75 (e.g., 0-50 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 4 hours).

-

Radiolabeling: Add [U-¹⁴C]acetate to the culture medium of both treated and control cells and incubate for 2-4 hours to allow for incorporation into newly synthesized lipids.

-

Cell Lysis & Lipid Extraction: Harvest the cells, wash with cold PBS to remove unincorporated label, and lyse them. Perform a Bligh-Dyer or similar lipid extraction using a chloroform:methanol mixture to separate lipids from aqueous components.

-

Quantification: Transfer the lipid-containing organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to total protein content for each sample. Express the results as a percentage of the vehicle-treated control to determine the extent of FASN inhibition.

Caption: Workflow for FASN radiometric activity assay.

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspases, providing a direct measure of apoptosis induction.

-

Causality: A positive result in this assay demonstrates that C75 treatment activates the central machinery of apoptosis, confirming the observed cell death is programmed and not necrotic.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with C75 (e.g., 10-50 µM) or a positive control (e.g., staurosporine) for a specified time (e.g., 24-48 hours). Include a vehicle control group.

-

Cell Lysis: Prepare cell lysates according to the manufacturer's protocol, typically involving a chilled lysis buffer and a brief incubation on ice.[16][17]

-

Reaction Setup: In a new 96-well plate, combine the cell lysate with a reaction buffer containing a specific fluorogenic caspase substrate, such as Ac-DEVD-AMC.[17] This substrate contains the caspase-3/7 recognition sequence (DEVD) linked to a fluorescent reporter (AMC).[17]

-

Incubation: Incubate the reaction plate at 37°C for 1-2 hours, protected from light.[16][17] During this time, active caspase-3/7 in the lysate will cleave the substrate, releasing the fluorescent AMC molecule.[18]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[17]

-

Data Analysis: Background-subtract the fluorescence values and normalize to the protein concentration of the lysate. Express caspase activity as a fold change relative to the vehicle-treated control.

Caption: Workflow for fluorometric caspase-3/7 assay.

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

This protocol allows for the quantitative analysis of DNA content in a cell population, revealing the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Causality: This method provides a snapshot of the cell population's proliferative status, directly showing if C75 causes cells to accumulate in a specific phase, which is the definition of cell cycle arrest.[19]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Grow cells to ~70% confluency and treat with C75 or vehicle control for the desired duration (e.g., 24 hours).

-

Harvest and Fixation: Harvest cells (including any floating cells) and wash with cold PBS. Fix the cells by resuspending the pellet while slowly adding ice-cold 70% ethanol dropwise with gentle vortexing.[20][21] This permeabilizes the cells and preserves their DNA. Incubate at -20°C for at least 2 hours.[20]

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with cold PBS.[21][22]

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[22] PI is a fluorescent dye that intercalates with DNA stoichiometrically. RNase A is critical to digest RNA, which PI can also bind to, ensuring the signal is specific to DNA content.[22]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[22]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The instrument measures the fluorescence intensity of PI in individual cells. The resulting histogram will show distinct peaks corresponding to cells with 2n DNA content (G0/G1 phase) and 4n DNA content (G2/M phase), with cells in S phase distributed between them.

-

Data Modeling: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase.[22]

Caption: Workflow for cell cycle analysis via flow cytometry.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. C75, fatty acid synthase (FAS) inhibitor (CAS 191282-48-1) | Abcam [abcam.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Davidone C Induces the Death of Hepatocellular Carcinoma Cells by Promoting Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Growth arrest induced by C75, A fatty acid synthase inhibitor, was partially modulated by p38 MAPK but not by p53 in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. icr.ac.uk [icr.ac.uk]

- 14. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]

- 15. fiercebiotech.com [fiercebiotech.com]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. caspase3 assay [assay-protocol.com]

- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

The Dual Action of (2R,3S)-C75 on Fatty Acid Metabolism: A Technical Guide

Abstract

The synthetic α-methylene-γ-butyrolactone, (2R,3S)-C75 (hereafter C75), has emerged as a pivotal research tool for dissecting the complex interplay between fatty acid synthesis and oxidation. Initially developed as an inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis, C75 exhibits a unique and paradoxical dual mechanism of action. It not only curtails the production of fatty acids but also concurrently stimulates their breakdown. This technical guide provides an in-depth exploration of this dichotomous role, presenting the biochemical mechanisms, validated experimental protocols for characterization, and a summary of its metabolic consequences. This document is intended for researchers, scientists, and drug development professionals investigating metabolic pathways in the context of oncology, obesity, and type 2 diabetes.

Part 1: The Dichotomous Role of C75 in Lipid Metabolism

At the heart of cellular lipid homeostasis lies a critical juncture controlled by two key enzymes: Fatty Acid Synthase (FASN), which builds fatty acids, and Carnitine Palmitoyltransferase-1 (CPT-1), which initiates their oxidation. C75 uniquely targets both, creating a profound metabolic shift.

Inhibition of Fatty Acid Synthase (FASN)

FASN is the primary enzyme responsible for the synthesis of long-chain fatty acids, catalyzing the condensation of acetyl-CoA and malonyl-CoA to produce palmitate.[1] In many cancer cells and under certain metabolic conditions, FASN is highly overexpressed to meet the demands for membrane biogenesis and signaling molecules.

The primary and most well-characterized action of C75 is the potent inhibition of FASN.[2] The mechanism is not instantaneous; C75 acts as a slow-binding inhibitor , where the equilibrium between the enzyme and the inhibitor-enzyme complex is established over minutes rather than seconds.[3][4] This interaction is considered irreversible and leads to a halt in the de novo synthesis of fatty acids.[5] A direct consequence of FASN inhibition is the cellular accumulation of its substrate, malonyl-CoA , a critical signaling molecule in energy homeostasis.[1]

Paradoxical Activation of Carnitine Palmitoyltransferase-1 (CPT-1)

CPT-1 is the rate-limiting enzyme in mitochondrial fatty acid oxidation (FAO), responsible for transporting long-chain fatty acids into the mitochondrial matrix where β-oxidation occurs.[1] Crucially, CPT-1 is allosterically inhibited by malonyl-CoA. This forms a reciprocal regulatory loop: when fatty acid synthesis is active (high malonyl-CoA), fatty acid oxidation is suppressed.

Herein lies the paradox of C75. Despite causing a buildup of the CPT-1 inhibitor malonyl-CoA, C75 actively stimulates CPT-1.[1][6] This leads to a state where fatty acid synthesis is blocked, yet fatty acid oxidation is simultaneously promoted. Studies have shown that C75 treatment increases fatty acid oxidation and ATP levels even in the presence of high intracellular malonyl-CoA concentrations.[1][6]

The prevailing hypothesis for this effect is that C75 acts as a malonyl-CoA mimetic or agonist , competing with malonyl-CoA for binding to CPT-1 and activating it.[6][7] Interestingly, some evidence suggests C75 can activate CPT-1 without displacing already-bound malonyl-CoA, pointing to a distinct allosteric activation site. This activation is not limited to one isoform; C75 has been shown to act on CPT-1α, CPT-1β, and even the malonyl-CoA insensitive CPT-II.

Part 2: Visualizing the Dual Action of C75

To comprehend this complex interaction, a visual representation of the metabolic pathways is essential. The following diagram illustrates how C75 disrupts the normal reciprocal regulation of fatty acid metabolism.

Part 3: Experimental Validation and Methodologies

The dual action of C75 can be robustly validated through a series of well-defined in vitro and in vivo experiments. The causality behind each protocol is critical for accurate interpretation.

In Vitro Assays to Characterize C75 Activity

-

Principle: This assay quantifies FASN activity by measuring the incorporation of a radiolabeled precursor into newly synthesized lipids.

-

Causality: The choice of a pre-incubation step is critical. Because C75 is a slow-binding inhibitor, allowing the compound to interact with the enzyme for a sufficient period (e.g., 10-30 minutes) before adding all substrates is necessary to observe its maximal inhibitory effect.[3][4]

-

Methodology:

-

Enzyme Source: Prepare cell lysates (e.g., from cancer cell lines with high FASN expression) or use purified FASN enzyme.

-

Reaction Buffer: Prepare a buffer containing potassium phosphate (pH ~7.0), NADPH, and acetyl-CoA.

-

Pre-incubation: Add varying concentrations of C75 (or vehicle control, e.g., DMSO) to the reaction buffer with the enzyme source. Incubate at 37°C for 30 minutes.

-

Initiation: Start the reaction by adding radiolabeled [1,2-14C]-malonyl-CoA.

-

Incubation: Allow the reaction to proceed for 10-20 minutes at 37°C.

-

Termination & Extraction: Stop the reaction by adding a strong acid (e.g., HClO₄). Extract the lipid products with an organic solvent like hexane.

-

Quantification: Measure the radioactivity of the organic phase using liquid scintillation counting.

-

Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

-

-

Principle: This assay directly measures CPT-1 activity by quantifying the formation of radiolabeled acylcarnitine from its substrates.

-

Causality: Using permeabilized cells or isolated mitochondria allows direct access to the enzyme, bypassing confounding variables of cellular uptake and metabolism of substrates.[8] Critically, the assay should be run with and without malonyl-CoA to demonstrate that C75's activation persists even in the presence of the natural inhibitor.[6]

-

Methodology:

-

Source: Isolate mitochondria from tissue (e.g., rat liver) or permeabilize cultured cells (e.g., hepatocytes, adipocytes) with a detergent like digitonin.

-

Reaction Buffer: Prepare a buffer containing HEPES, sucrose, KCl, and fatty-acid-free BSA.

-

Assay Wells: To separate wells, add the permeabilized cells/mitochondria, reaction buffer, and:

-

Vehicle Control

-

C75 (at desired concentration)

-

Malonyl-CoA (as a positive control for inhibition)

-

C75 + Malonyl-CoA

-

-

Initiation: Start the reaction by adding a substrate mix containing palmitoyl-CoA and [methyl-3H]-L-carnitine.

-

Incubation: Incubate for 5-10 minutes at 37°C.

-

Termination & Separation: Stop the reaction with HCl. Separate the product, [3H]-palmitoylcarnitine, from the unreacted [3H]-carnitine using a butanol extraction or ion-exchange chromatography.

-

Quantification: Measure the radioactivity of the product phase/eluate via scintillation counting.

-

Analysis: Express activity as nmol/min/mg protein and compare the different conditions.

-

In Vivo Studies and Models

-

Principle: In vivo studies are essential to confirm that the enzymatic effects of C75 translate into systemic metabolic changes.

-

Causality: The use of diet-induced obese (DIO) mice provides a clinically relevant model for human obesity.[9] A pair-feeding experimental arm is crucial to distinguish the effects of C75 on energy expenditure from those caused simply by reduced food intake (anorexia).[6][10] Furthermore, co-administration with a specific CPT-1 inhibitor like etomoxir can definitively prove that the observed increase in energy expenditure is CPT-1 dependent.[6]

Part 4: Quantitative Data and Interpretation

The following tables summarize representative quantitative data from foundational studies on C75, providing a clear comparison of its effects across different experimental systems.

Table 1: Representative In Vitro Effects of C75 on CPT-1 Activity

| Cell Type / Source | C75 Concentration | Malonyl-CoA (20 µM) | CPT-1 Activity (% of Control) | Reference |

| Human MCF-7 Cells | - | No | 100% | [6] |

| Human MCF-7 Cells | 20 µg/mL | No | ~166% | [6] |

| Human MCF-7 Cells | - | Yes | ~50% | [6] |

| Human MCF-7 Cells | 20 µg/mL | Yes | ~152% | [6] |

| Rat Hepatocytes | 20 µg/mL | No | ~475% | [6] |

| Rodent Adipocytes | 20 µg/mL | No | ~213% | [6] |

Data demonstrate that C75 activates CPT-1 and overcomes the potent inhibition by malonyl-CoA.

Table 2: Representative In Vivo Metabolic Effects of C75 in DIO Mice

| Parameter | Pair-Fed Control | C75-Treated | % Change (C75 vs. Pair-Fed) | Reference |

| Body Mass Loss (20h) | 2.0% | 4.4% | +120% | [6] |

| Energy Expenditure (kcal/hr) | ~0.53 | ~0.79 | +49% | [6] |

| Respiratory Exchange Ratio (RER) | ~0.753 | ~0.758 | No significant change | [6] |

Data indicate that C75-treated mice lose significantly more weight than can be accounted for by reduced food intake alone. This is driven by a marked increase in energy expenditure, while the low RER value (~0.75) in both groups confirms a primary reliance on fatty acid oxidation for fuel.[6]

Part 5: Broader Implications and Considerations

The Critical Role of Stereochemistry

C75 is a chiral molecule, and its enantiomers possess distinct pharmacological properties. Subsequent research has shown that:

-

(-)-C75 is primarily responsible for the FASN inhibition and exhibits antitumor activity.[11]

-

(+)-C75 is a more potent CPT-1 inhibitor (when converted to C75-CoA in the brain) and is largely responsible for the anorectic (appetite-suppressing) effect.[11][12]

This stereochemical separation of activity is paramount for drug development professionals, as it suggests that enantiomerically pure compounds could be designed to target either the anti-cancer or anti-obesity effects with greater specificity.

Off-Target Effects and Cellular Context

While the dual action on FASN and CPT-1 is well-established, a comprehensive guide must acknowledge other reported activities.

-

Mitochondrial Dysfunction: Some studies report that C75 can impair mitochondrial function, potentially by inhibiting the mitochondrial fatty acid synthesis (mtFAS II) pathway or other targets, leading to increased reactive oxygen species.[13]

-

Inhibition vs. Activation of CPT-1: The effect of C75 on CPT-1 is complex. While C75 itself can activate CPT-1 peripherally, it can be converted in vivo to C75-CoA .[12][14] This derivative is a potent inhibitor of CPT-1, and this inhibitory action, particularly in the hypothalamus, is thought to contribute to the compound's anorectic effects.[12][15] This highlights the importance of considering the specific tissue and metabolic context when interpreting C75's effects.

Conclusion

This compound is more than a simple enzyme inhibitor; it is a sophisticated modulator of cellular energy metabolism. Its ability to simultaneously block the synthesis of fatty acids via FASN inhibition and promote their catabolism through paradoxical CPT-1 activation makes it a unique and powerful tool. This dual action uncouples the normal reciprocal regulation of lipid metabolism, forcing a systemic shift toward fatty acid oxidation. For researchers, understanding this complex pharmacology, the nuances of its stereochemistry, and the validated protocols for its study is essential for leveraging C75 to unravel the metabolic dependencies of diseases like cancer and obesity and to guide the development of next-generation metabolic therapies.

References

- 1. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronic C75 treatment of diet-induced obese mice increases fat oxidation and reduces food intake to reduce adipose mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Compound stimulates weight loss, but only in obese mice [nutraingredients.com]

- 11. Differential pharmacologic properties of the two C75 enantiomers: (+)-C75 is a strong anorectic drug; (-)-C75 has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioweb.cbm.uam.es [bioweb.cbm.uam.es]

The Dual-Edged Sword: A Technical Guide to the Biological Activity of (2R,3S)-C75 in Metabolic Disorders

Abstract

In the landscape of metabolic research, few small molecules have garnered as much intrigue as C75. Initially identified as a synthetic inhibitor of fatty acid synthase (FAS), its biological activities have proven to be far more complex and multifaceted. This technical guide provides an in-depth exploration of the (2R,3S) enantiomer of C75, a stereoisomer with potent effects on energy homeostasis. We will dissect its dual mechanism of action, acting as both a suppressor of fatty acid synthesis and a modulator of fatty acid oxidation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core science, field-proven experimental insights, and detailed methodologies to investigate the therapeutic potential of (2R,3S)-C75 in metabolic disorders such as obesity and type 2 diabetes.

Introduction: Targeting the Metabolic Nexus

Metabolic disorders, a constellation of conditions including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a significant global health challenge. At the heart of these pathologies lies a dysregulation of energy balance, governed by a complex interplay of nutrient sensing, hormonal signaling, and substrate utilization. A key therapeutic strategy involves the modulation of pivotal enzymes and pathways that control lipid and glucose metabolism.

This compound, chemically known as (2R,3S)-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, has emerged as a powerful pharmacological tool to probe these pathways.[1] While often referred to simply as C75, it is crucial to distinguish between its stereoisomers, as they can exhibit different biological activities. This guide will focus on the trans-isoform, which has been the subject of extensive research in the context of metabolic diseases.

The Dichotomous Mechanism of Action of this compound

The biological effects of this compound are primarily attributed to its influence on two key enzymes in fatty acid metabolism: Fatty Acid Synthase (FAS) and Carnitine Palmitoyltransferase 1 (CPT1).

Inhibition of Fatty Acid Synthase (FAS)

Fatty acid synthase is the central enzyme responsible for the de novo synthesis of fatty acids.[2] In many metabolic disorders, particularly obesity and cancer, FAS is often upregulated. This compound acts as a slow-binding inhibitor of FAS, effectively curbing the production of new fatty acids.[2][3][4] This inhibition leads to an accumulation of the FAS substrate, malonyl-CoA, a critical signaling molecule in energy homeostasis.[5]

The inhibition of FAS by C75 is a key component of its anti-obesity effects. By blocking the synthesis of fatty acids, C75 limits the storage of excess energy as fat.[6]

References

- 1. This compound | C14H22O4 | CID 9881506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kbfi.ee [kbfi.ee]

- 4. scispace.com [scispace.com]

- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonistic modulation of NPY/AgRP and POMC neurons in the arcuate nucleus by noradrenalin | eLife [elifesciences.org]

Whitepaper: The Discovery, Rationale, and Stereoselective Synthesis of (2R,3S)-C75: A Targeted Approach to Modulating Cellular Metabolism

Abstract

The landscape of therapeutic intervention for cancer and metabolic disorders is increasingly focused on targeting fundamental cellular processes. One such pivotal pathway is de novo fatty acid synthesis, governed by the multi-enzyme complex Fatty Acid Synthase (FASN). Elevated FASN activity is a hallmark of many human cancers and is implicated in metabolic syndrome, making it a compelling target for drug development.[1][2] C75, a synthetic α-methylene-γ-butyrolactone, emerged as a potent FASN inhibitor with significant therapeutic promise.[3] However, initial studies with racemic C75 revealed a complex pharmacological profile, including profound weight loss, which complicated its development as a purely antineoplastic agent.[4] This guide provides an in-depth technical analysis of the scientific journey that unraveled the dual-action mechanism of C75, established the critical role of its stereochemistry, and underscored the rationale for the stereoselective synthesis of the (2R,3S) enantiomer to achieve targeted therapeutic effects.

The Rationale for Targeting Fatty Acid Synthase (FASN)

In normal, healthy tissues, the expression of FASN is generally low, as dietary lipids are the primary source of fatty acids. However, many human cancers, including those of the breast, prostate, colon, and ovary, exhibit significant upregulation of FASN.[1] This metabolic reprogramming provides a continuous supply of saturated fatty acids, which are essential for several key processes that support malignant growth:

-

Membrane Biogenesis: Rapidly proliferating cancer cells require vast quantities of lipids for the formation of new cell membranes.

-

Energy Storage: Fatty acids serve as an efficient form of energy storage.

-

Signaling Molecules: Lipid molecules can act as secondary messengers in crucial signaling pathways that promote cell growth and survival.

The stark difference in FASN expression between cancerous and normal cells creates a therapeutic window, suggesting that inhibiting FASN could selectively harm tumor cells while sparing healthy ones.[1] This concept established FASN as a high-value target for anticancer drug development.

C75: A Synthetic FASN Inhibitor with a Dual-Action Mechanism

The natural product cerulenin was one of the first identified inhibitors of FASN. However, its chemical instability limited its therapeutic potential. This led to the design and de novo synthesis of C75, a more stable and potent small molecule engineered to mimic the reaction intermediates of the FASN β-ketoacyl synthase domain.[1]

C75 was confirmed to be a slow-binding, irreversible inhibitor of FASN, effectively shutting down fatty acid synthesis in cancer cells.[1][5] This inhibition leads to an accumulation of the FASN substrate, malonyl-CoA. The buildup of malonyl-CoA was shown to be a key mediator of the downstream cytotoxic effects, ultimately triggering apoptosis in cancer cells.[1]

Intriguingly, preclinical studies in rodents revealed that C75 induced profound and rapid weight loss, an effect that was only partially attributable to a reduction in food intake.[6][7] This observation pointed to a secondary mechanism of action. Further investigation revealed that C75 also stimulates carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the transport of fatty acids into the mitochondria for β-oxidation.[6][8] C75 appears to function as a malonyl-CoA analog, competitively antagonizing the inhibitory effect of malonyl-CoA on CPT-1.[5]

This dual action—simultaneously inhibiting fatty acid synthesis and stimulating fatty acid oxidation—positions C75 as a powerful modulator of cellular energy metabolism.[6]

The Decisive Role of Stereochemistry

The presence of two chiral centers in the C75 molecule means it can exist as four distinct stereoisomers. The initial synthesis and biological evaluation of C75 were performed using a racemic mixture.[4] However, a fundamental principle of pharmacology is that the three-dimensional arrangement of a molecule dictates its interaction with biological targets.[9][10] Enantiomers of a chiral drug can exhibit vastly different pharmacodynamic and pharmacokinetic properties.[11][12]

A pivotal study was conducted to synthesize the individual enantiomers of C75 and evaluate their biological activities separately.[4] The results were striking and provided critical insight into the compound's complex pharmacology:

-

(-)-C75: This enantiomer was found to be the primary inhibitor of FASN activity. It demonstrated a potent cytotoxic effect on tumor cell lines but did not significantly affect food consumption.

-

(+)-C75: This enantiomer was a potent inhibitor of CPT-1. Its administration produced a strong anorectic effect but showed significantly less antitumor activity.

This discovery was transformative. It demonstrated that the desired antitumor effects and the dose-limiting anorectic side effects were attributable to different enantiomers. The development of a specific anticancer therapeutic based on C75 would therefore require the selective synthesis of the (-)-enantiomer, which corresponds to the (2R,3S) configuration, to maximize efficacy and minimize the anorectic side effect mediated by the (+)-(2S,3R) enantiomer.

| Enantiomer | Primary Molecular Target | Primary Biological Effect | Therapeutic Potential |

| (-)-C75 / (2R,3S)-C75 | Fatty Acid Synthase (FASN) | Antitumor / Cytotoxic | Oncology |

| (+)-C75 / (2S,3R)-C75 | Carnitine Palmitoyltransferase-1 (CPT-1) | Anorectic / Weight Loss | Obesity / Metabolic Disorders |

| Table 1: Differential Pharmacological Properties of C75 Enantiomers.[4] |

Technical Guide: Stereoselective Synthesis of this compound

The clear differentiation in the bioactivity of the C75 enantiomers mandates a synthetic strategy that can selectively produce the desired (2R,3S) isomer in high enantiomeric purity. While various synthetic routes to racemic C75 exist, an enantioselective approach is essential for clinical development.[13] Below is a representative workflow for the stereoselective synthesis, based on established principles of asymmetric synthesis.[14][15][16]

This strategy employs a chiral starting material to establish the required stereochemistry early in the synthesis, which is then carried through subsequent reactions.

Detailed Experimental Protocol (Representative)

Objective: To synthesize (2R,3S)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, known as this compound.

Step 1: Asymmetric Aldol Reaction

-

To a solution of a chiral auxiliary-derived boron enolate in anhydrous dichloromethane (DCM) at -78°C, add nonanal dropwise.

-

After stirring for 1 hour, add the chiral aldehyde (e.g., a derivative of (R)-glyceraldehyde) and continue stirring for 4-6 hours at -78°C.

-

Quench the reaction with a phosphate buffer solution and allow it to warm to room temperature.

-

Perform an oxidative workup using hydrogen peroxide.

-

Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting aldol adduct by flash column chromatography. Causality: The use of a chiral auxiliary or catalyst in this key C-C bond-forming step is critical to establish the desired (2R,3S) relative and absolute stereochemistry with high diastereoselectivity.[14]

Step 2: Protection of the Hydroxyl Group

-

Dissolve the purified aldol adduct in anhydrous DCM.

-

Add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride (TBSCl)) and an amine base (e.g., imidazole).

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate, dry the organic layer, and concentrate. Causality: Protecting the secondary alcohol prevents its participation in subsequent reactions, particularly during the installation of the methylene group.

Step 3 & 4: Hydrolysis and Lactonization

-

Hydrolyze the ester of the protected intermediate using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture.

-

After acidification, the resulting hydroxy acid will undergo spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to form the γ-butyrolactone ring.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate. Causality: This sequence efficiently constructs the core heterocyclic scaffold of the C75 molecule.

Step 5: Installation of the Exocyclic Methylene Group

-

To a solution of the lactone in anhydrous THF at -78°C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form the enolate.

-

Add an electrophilic formaldehyde equivalent (e.g., Eschenmoser's salt) to the enolate solution.

-

Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product, dry the organic phase, and purify by chromatography. Causality: This step installs the α-methylene group, which is crucial for the molecule's mechanism of irreversible inhibition of FASN.

Step 6: Deprotection

-

Remove the hydroxyl protecting group (e.g., TBS) using a standard deprotection protocol, such as tetra-n-butylammonium fluoride (TBAF) in THF.

-

The final step involves the hydrolysis of the ester group on the C3 carboxylate under mild acidic conditions to yield the final product, this compound.

-

Purify the final compound using flash chromatography or recrystallization. Causality: Final deprotection reveals the target molecule. The purity and stereochemical integrity should be confirmed by NMR, mass spectrometry, and chiral HPLC analysis.

Conclusion and Future Directions

The story of C75 is a powerful illustration of the importance of chemical precision in drug development. The initial discovery of a potent FASN inhibitor was followed by the critical elucidation of a dual-action mechanism and, most importantly, the resolution of its pharmacology at the stereochemical level. The recognition that the antitumor and anorectic effects of C75 reside in separate enantiomers provides a clear directive for rational drug design.

The stereoselective synthesis of this compound allows for the specific investigation and potential clinical development of a targeted anticancer agent that avoids the profound weight-loss effects associated with its enantiomer. Conversely, the (+)-enantiomer provides a distinct lead for the development of anti-obesity therapeutics. This segregation of function opens avenues for creating new analogs of each enantiomer to further optimize potency, selectivity, and drug-like properties for two distinct therapeutic areas.[17] The journey from a racemic mixture to a stereochemically pure clinical candidate highlights the synergy between synthetic chemistry, pharmacology, and molecular biology in the pursuit of next-generation targeted therapies.

References

- 1. pnas.org [pnas.org]

- 2. C75 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Differential pharmacologic properties of the two C75 enantiomers: (+)-C75 is a strong anorectic drug; (-)-C75 has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity. | Sigma-Aldrich [sigmaaldrich.com]

- 8. C75, a fatty acid synthase inhibitor, modulates AMP-activated protein kinase to alter neuronal energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mgscience.ac.in [mgscience.ac.in]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]

An In-depth Technical Guide to the Impact of (2R,3S)-C75 on Cellular Energy Homeostasis

This guide provides a comprehensive technical overview of (2R,3S)-C75, a potent inhibitor of fatty acid synthase (FASN), and its profound effects on cellular energy homeostasis. It is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic disease research.

Introduction: The Central Role of Fatty Acid Synthase in Cellular Metabolism

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1][2][3] In normal physiology, FASN activity is generally low, with cells preferentially utilizing circulating fatty acids. However, in many pathological states, particularly in cancer, FASN is significantly overexpressed.[2][3] This upregulation provides rapidly proliferating cancer cells with the necessary lipids for membrane biogenesis, energy storage, and the generation of signaling molecules.[4] Consequently, FASN has emerged as a compelling therapeutic target for anticancer drug development.[3]

This compound is a synthetic, small-molecule inhibitor of FASN that has been instrumental in elucidating the metabolic consequences of blocking de novo fatty acid synthesis.[2][5][6] This guide will delve into the dual mechanism of action of C75, its impact on key energy-sensing pathways, and provide detailed protocols for assessing its effects on cellular bioenergetics.

Part 1: The Dual Mechanism of Action of this compound

C75 exerts its influence on cellular metabolism through a unique two-pronged approach: the inhibition of fatty acid synthesis and the concurrent stimulation of fatty acid oxidation.[7]

Inhibition of Fatty Acid Synthase (FASN)

C75 acts as a slow-binding inhibitor of FASN, effectively blocking the condensation of malonyl-CoA and acetyl-CoA to produce palmitate, the primary product of de novo fatty acid synthesis.[3][8] This inhibition leads to a rapid accumulation of the FASN substrate, malonyl-CoA, within the cell.[9] The antitumor activity of C75 is largely attributed to its ability to bind to and inhibit FASN.[3][8]

Stimulation of Carnitine Palmitoyltransferase-1 (CPT-1)

Paradoxically, despite causing an increase in malonyl-CoA, a known allosteric inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), C75 stimulates CPT-1 activity.[10][11][12] CPT-1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[10][13] This stimulation of fatty acid oxidation is a key feature that distinguishes C75 from other FASN inhibitors and significantly contributes to its overall metabolic impact.[7] It is hypothesized that C75 may act as a malonyl-CoA mimetic, competing for the binding site on CPT-1.[10]

Part 2: Impact on Cellular Energy Homeostasis

The dual actions of C75 create a significant shift in cellular energy metabolism, primarily through the modulation of the AMP-activated protein kinase (AMPK) pathway.

Activation of AMP-activated Protein Kinase (AMPK)

AMPK is a crucial cellular energy sensor that is activated in response to an increased AMP:ATP ratio, signaling a state of low energy.[14] Inhibition of FASN by C75 leads to an increase in the AMP/ATP ratio, which in turn activates AMPK.[1][15] Activated AMPK works to restore energy balance by inhibiting anabolic pathways that consume ATP, such as fatty acid and protein synthesis, while stimulating catabolic pathways that generate ATP, such as glycolysis and fatty acid oxidation.[15]

The activation of AMPK by C75 leads to the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase (ACC), the enzyme that produces malonyl-CoA.[1][15] This represents a feedback mechanism to curtail fatty acid synthesis.

Alterations in ATP Levels

Treatment with C75 results in a biphasic effect on cellular ATP levels. Initially, there is a decrease in ATP, which is followed by a prolonged increase above baseline levels.[12] The initial drop is likely due to the disruption of normal metabolic processes, while the subsequent rise can be attributed to the C75-mediated stimulation of fatty acid oxidation and the broader effects of AMPK activation.[10][12]

Part 3: Experimental Protocols for Assessing the Impact of this compound

To rigorously evaluate the effects of C75 on cellular energy homeostasis, a combination of techniques is employed. Below are detailed protocols for key experiments.

Measurement of Cellular Respiration using Seahorse XF Analyzer

The Seahorse XF Analyzer provides real-time measurements of the two major energy-producing pathways in the cell: mitochondrial respiration (oxygen consumption rate, OCR) and glycolysis (extracellular acidification rate, ECAR).[16]

Protocol: Seahorse XF Cell Mito Stress Test [17][18]

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO2 37°C incubator.[13]

-

Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with desired substrates (e.g., glucose, pyruvate, glutamine).

-

Cell Preparation: On the day of the assay, remove the growth medium from the cells, wash with the assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with compounds that modulate mitochondrial function:

-

Port A: this compound or vehicle control.

-

Port B: Oligomycin (ATP synthase inhibitor).

-

Port C: FCCP (a protonophore that uncouples oxygen consumption from ATP production).

-

Port D: Rotenone/Antimycin A (Complex I and III inhibitors, respectively).

-

-

Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the run.

-

Data Analysis: Analyze the resulting OCR and ECAR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Expected Outcome: Treatment with C75 is expected to increase the basal and maximal OCR, indicative of stimulated fatty acid oxidation.

Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation state of proteins within the AMPK signaling pathway.[19]

Protocol: Western Blot for p-AMPK and p-ACC [14][20]

-

Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[14][19]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC (Ser79), and total ACC overnight at 4°C.[21]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expected Outcome: C75 treatment should lead to an increase in the phosphorylation of both AMPK and its downstream target, ACC.

Quantification of Intracellular ATP Levels

Bioluminescent assays are highly sensitive methods for measuring intracellular ATP concentrations.[22][23]

Protocol: Luciferase-Based ATP Assay [24]

-

Cell Treatment: Plate cells in a white, opaque 96-well plate and treat with this compound for various durations.

-

Cell Lysis: Add a reagent that lyses the cells and releases ATP.[24]

-

Luciferase Reaction: Add a substrate solution containing luciferase and D-luciferin. The luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin in an ATP-dependent reaction that produces light.[24]

-

Luminescence Measurement: Measure the light output using a luminometer.

-

Data Analysis: Correlate the luminescence signal to ATP concentration using a standard curve generated with known ATP concentrations.

Expected Outcome: A biphasic response in ATP levels, with an initial decrease followed by a sustained increase.[12]

Measurement of Malonyl-CoA Levels

Accurate quantification of malonyl-CoA is crucial for understanding the direct impact of FASN inhibition. High-performance liquid chromatography (HPLC) is a standard method for this measurement.[9]

Protocol: HPLC for Malonyl-CoA Quantification [9]

-

Sample Preparation: Treat cells with this compound. After treatment, rapidly quench metabolic activity and extract metabolites using 10% trichloroacetic acid.[9]

-

Extraction: Wash the supernatant with ether to remove the acid and dry the samples.[9]

-

HPLC Analysis: Resuspend the dried extracts and separate the CoA esters using reversed-phase HPLC on a C18 column.[9]

-

Detection: Monitor the absorbance at 254 nm to detect and quantify the CoA species.[9]

-

Data Analysis: Calculate the concentration of malonyl-CoA based on a standard curve.

Expected Outcome: A significant increase in intracellular malonyl-CoA levels following C75 treatment.[9]

CPT-1 Activity Assay

Directly measuring CPT-1 activity is essential to confirm the stimulatory effect of C75.

Protocol: Radiometric CPT-1 Activity Assay [25]

-

Mitochondrial Isolation: Isolate mitochondria from treated and untreated cells or tissues.

-

Assay Reaction: Incubate isolated mitochondria in an assay medium containing radiolabeled L-[3H]carnitine and palmitoyl-CoA, with or without C75.

-

Reaction Termination: Stop the reaction with ice-cold perchloric acid.

-

Extraction and Scintillation Counting: Extract the radiolabeled palmitoylcarnitine and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate CPT-1 activity based on the amount of radiolabeled product formed.

Expected Outcome: Increased CPT-1 activity in the presence of C75, even with the addition of malonyl-CoA.[10]

Part 4: Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Control | This compound Treated | Expected Fold Change |

| Basal OCR (pmol/min) | 100 | 150 | 1.5 |

| Maximal OCR (pmol/min) | 200 | 280 | 1.4 |

| p-AMPK/Total AMPK Ratio | 1.0 | 3.5 | 3.5 |

| p-ACC/Total ACC Ratio | 1.0 | 4.0 | 4.0 |

| Intracellular ATP (µM) | 50 | 75 (after initial dip) | 1.5 |

| Malonyl-CoA (pmol/µg protein) | 5 | 25 | 5.0 |

| CPT-1 Activity (nmol/min/mg) | 2.0 | 3.5 | 1.75 |

Signaling Pathway Diagram

References

- 1. Fatty acid synthase inhibition activates AMP-activated protein kinase in SKOV3 human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pnas.org [pnas.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C75, a fatty acid synthase inhibitor, modulates AMP-activated protein kinase to alter neuronal energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 20. researchgate.net [researchgate.net]

- 21. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. ATP Assays | What is an ATP Assay? [worldwide.promega.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. bio-protocol.org [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for (2R,3S)-C75 in Cell Culture

Introduction

(2R,3S)-C75, the more biologically active enantiomer of the racemic C75, is a synthetic, chemically stable small molecule that serves as a powerful tool in metabolic and cancer research[1][2]. It is a potent inhibitor of Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of fatty acids. Many human cancers, including those of the breast, prostate, colon, and ovary, exhibit high levels of FASN expression, which is correlated with poor prognosis and increased metastasis[1][2][3]. This differential expression between cancer and normal tissues makes FASN a compelling target for anticancer drug development[1]. This compound exerts its antitumor activity by inhibiting FASN, which leads to a rapid cascade of cellular events including the inhibition of DNA replication, cell cycle arrest, and ultimately, apoptosis[1][4]. This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in a cell culture setting.

Mechanism of Action: A Dual Metabolic Impact

The primary mechanism of this compound is the inhibition of FASN, where it functions as a slow-binding inhibitor[1][3]. This blockade of fatty acid synthesis leads to an accumulation of the FASN substrate, malonyl-CoA, which is believed to be a key mediator of the subsequent cytotoxic effects[2].

Beyond FASN inhibition, this compound also stimulates Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in fatty acid β-oxidation[5][6]. This dual action—simultaneously halting fatty acid synthesis and promoting fatty acid breakdown—creates a significant metabolic shift within the cell. The resulting energy stress can activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis[5]. Furthermore, the inhibition of FASN has been shown to suppress critical oncogenic signaling pathways, most notably the PI3K/AKT/mTOR pathway, by promoting the degradation of key signaling proteins[7][8].

References

- 1. pnas.org [pnas.org]

- 2. Differential in radiosensitizing potency of enantiomers of the fatty acid synthase inhibitor C75 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Growth arrest induced by C75, A fatty acid synthase inhibitor, was partially modulated by p38 MAPK but not by p53 in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C75, a fatty acid synthase inhibitor, modulates AMP-activated protein kinase to alter neuronal energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note & Protocol: Solubilization and Preparation of (2R,3S)-C75 Stock Solutions in DMSO

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization, preparation, and storage of stock solutions of (2R,3S)-C75, a potent fatty acid synthase (FAS) inhibitor. Adherence to these protocols is critical for ensuring solution stability, concentration accuracy, and the subsequent reproducibility of experimental results in both in vitro and in vivo studies. The causality behind key procedural steps, including solvent selection, handling precautions, and storage conditions, is explained to provide a framework for self-validating experimental design.

Introduction: The Scientific Rationale for this compound Handling

This compound is a competitive, irreversible inhibitor of fatty acid synthase (FAS), the enzyme responsible for the terminal steps in de novo fatty acid synthesis.[1] Its mechanism involves the formation of a stable complex with the FAS enzyme, leading to the suppression of lipid biosynthesis.[1] This activity has positioned C75 as a valuable pharmacological tool in the study of metabolic disorders and as a potential therapeutic agent with both anti-obesity and anti-tumor properties.[2][3][4]

The molecule's efficacy in experimental systems is fundamentally dependent on its proper handling and preparation. As a lipophilic organic molecule, this compound has limited aqueous solubility. Therefore, an organic solvent is required to prepare concentrated stock solutions for subsequent dilution into aqueous experimental media. Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional solvating power for a wide range of organic compounds and its miscibility with water.[5][6][7] However, the hygroscopic nature of DMSO and its potential for cellular toxicity at higher concentrations necessitate a carefully controlled protocol.[3][8][9] This guide provides the technical details to navigate these challenges effectively.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is the foundation of a reliable protocol.

Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O₄ | |

| Molecular Weight | 254.32 Da | |

| Appearance | Solid | |

| Purity | Typically >98% | |

| Solubility in DMSO | Up to 25 mM | |

| Solid Storage | -20°C under desiccating conditions | [10] |

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following precautions must be observed:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the solid compound or its solutions.[11][12]

-

Ventilation: Handle the solid this compound powder in a chemical fume hood to prevent inhalation of airborne particulates.[11][13]

-

Skin Contact: DMSO is an excellent solvent that can facilitate the dermal absorption of dissolved compounds.[7] Avoid all direct skin contact with the DMSO stock solution. If contact occurs, wash the affected area immediately and thoroughly with soap and water.

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

The Central Role of DMSO: Causality and Best Practices

The selection of DMSO is a deliberate choice rooted in chemical principles. It is a polar aprotic solvent, meaning it has a strong dipole moment to dissolve polar molecules but does not engage in hydrogen bonding as a donor.[7] This property allows it to effectively solubilize this compound without chemically modifying it.

The Critical Importance of Anhydrous DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[7][8] Water contamination significantly reduces its solvating power for many organic compounds, including C75, and can lead to the precipitation of the compound from the stock solution, either immediately or during freeze-thaw cycles.[3][8]

Trustworthiness through Self-Validation:

-

Solvent Integrity: Always use a new, sealed bottle of anhydrous or high-purity DMSO (≥99.9%) for preparing stock solutions.

-

Minimizing Exposure: Work quickly when the DMSO container is open to minimize its exposure to ambient air.

-

Cytotoxicity Mitigation: DMSO can be toxic to cells, typically at concentrations above 0.5%.[9][10] It is standard practice to maintain the final concentration of DMSO in cell culture media at or below 0.1% to avoid off-target solvent effects.[13] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Experimental Protocol: Preparation of a 25 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 25 mM stock solution, which is the maximum reported solubility. Adjust volumes and mass as required for your specific needs.

Required Materials

-

This compound (Solid powder, MW: 254.32 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)

-

Calibrated analytical balance

-

Sterile 2 mL amber glass vial or polypropylene tube with a secure cap

-

Calibrated P1000 and P200 micropipettes with sterile, low-retention tips

-

Vortex mixer

-

Optional: Sonicator water bath

Pre-Protocol Calculation

The fundamental equation for this step is: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

-

Calculation for 1 mL of 25 mM Stock: Mass (mg) = 25 mmol/L x 1 mL x (1 L / 1000 mL) x 254.32 g/mol x (1000 mg / 1 g) Mass (mg) = 6.36 mg

Step-by-Step Solubilization Procedure

-

Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder.

-

Weighing: In a chemical fume hood, carefully weigh 6.36 mg of this compound powder and transfer it into the sterile amber vial.

-

Solvent Addition: Using a calibrated micropipette, add exactly 1.0 mL of anhydrous DMSO to the vial containing the powder.

-

Dissolution: Securely cap the vial and vortex at high speed for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved and the solution is clear.

-

Assisted Dissolution (If Necessary): If dissolution is incomplete, sonicate the vial in a room temperature water bath for 5-10 minutes or warm it briefly in a 37°C water bath.[13] Allow the solution to cool to room temperature before proceeding. Caution: Overheating can degrade the compound.

-

Final Inspection: Once fully dissolved, the stock solution is ready for aliquoting and storage.

Caption: Workflow for the preparation of a this compound stock solution in DMSO.

Storage, Stability, and Use of Stock Solutions

Improper storage is a leading cause of experimental failure. The primary goals are to prevent degradation, moisture contamination, and precipitation.

Storage Recommendations

| Condition | Duration | Rationale | Source |

| Long-Term | -80°C | Minimizes chemical degradation and solvent evaporation. | [10] |

| Short-Term | -20°C | Suitable for up to one month; longer may require re-validation. | [10] |

Authoritative Insight: The Aliquoting Mandate To ensure the integrity and longevity of your stock solution, it is mandatory to aliquot the master stock into single-use volumes (e.g., 10-20 µL) in sterile, tightly-sealed tubes. This practice prevents the damaging effects of repeated freeze-thaw cycles, which synergize with any absorbed moisture to promote compound precipitation.[8][10]

Protocol for Preparing Working Solutions

Working solutions should be prepared fresh for each experiment from a thawed aliquot of the master stock.

-

Thaw: Remove a single-use aliquot from the freezer and allow it to thaw completely at room temperature.

-

Vortex: Briefly vortex the thawed stock solution to ensure homogeneity.

-

Dilution: Perform a serial dilution. To minimize precipitation, add the small volume of DMSO stock directly into the larger volume of pre-warmed (37°C) aqueous buffer or cell culture medium while gently swirling the tube.[13] Never add the aqueous medium to the DMSO stock.

-

Final Concentration: Ensure the final concentration of DMSO in your assay is below cytotoxic levels (e.g., <0.5%, ideally ≤0.1%).[9][10][13]

References

- 1. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. strandedtattoo.info [strandedtattoo.info]

- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ziath.com [ziath.com]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. carlroth.com [carlroth.com]

- 13. emulatebio.com [emulatebio.com]

Recommended working concentrations of (2R,3S)-C75 for in vitro assays

Introduction: Understanding (2R,3S)-C75

This compound, hereafter referred to as C75, is a potent and synthetically derived small molecule inhibitor of fatty acid synthase (FASN)[1][2][3]. FASN is the key enzyme responsible for the de novo synthesis of fatty acids, a metabolic pathway often upregulated in various cancer types to support rapid cell proliferation and membrane biogenesis[2][4]. This differential expression between cancer and normal tissues positions FASN as a compelling target for anticancer drug development[2][5]. C75 has demonstrated significant antitumor activity by inhibiting fatty acid synthesis, leading to reduced cell proliferation, induction of apoptosis, and suppression of tumor growth in preclinical models[1][2][6]. Beyond its role in cancer, C75 is also utilized as a valuable tool for investigating the broader implications of fatty acid metabolism in metabolic disorders[1].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of C75 in a variety of in vitro assays. The protocols and recommendations herein are designed to ensure scientific integrity, reproducibility, and a deeper understanding of the experimental nuances associated with this compound.

Mechanism of Action: A Dual Regulatory Role

The primary mechanism of C75's antitumor activity is mediated through its direct interaction with and inhibition of FASN[2][3]. C75 exhibits characteristics of a slow-binding inhibitor, meaning that with increased preincubation time with FASN, there is a greater inhibition of the enzyme's activity[2][5]. By blocking FASN, C75 prevents the conversion of malonyl-CoA and acetyl-CoA into palmitate, a crucial precursor for the synthesis of more complex lipids. This disruption in lipid metabolism has profound effects on cancer cells, which are highly dependent on endogenous fatty acid synthesis[5]. The inhibition of FASN by C75 leads to an accumulation of malonyl-CoA, which is believed to be a key mediator of the subsequent apoptotic events in cancer cells[2].

Interestingly, C75 also exhibits a second, distinct mechanism of action involving the activation of carnitine palmitoyltransferase-1 (CPT-1)[7][8]. CPT-1 is the rate-limiting enzyme in the mitochondrial fatty acid oxidation pathway. While malonyl-CoA is a known allosteric inhibitor of CPT-1, C75 has been shown to stimulate CPT-1 activity even in the presence of high malonyl-CoA levels[7][8]. This leads to an increase in fatty acid oxidation and subsequent energy production[8]. This dual action of inhibiting fatty acid synthesis while promoting fatty acid oxidation makes C75 a unique tool for studying cellular energy metabolism.

Caption: Dual mechanism of this compound action.

Recommended Working Concentrations for In Vitro Assays

The optimal working concentration of C75 is highly dependent on the cell type, assay duration, and the specific biological question being addressed. The following table summarizes empirically determined concentrations from the literature to serve as a starting point for experimental design. It is crucial to perform a dose-response curve for each new cell line and assay to determine the optimal concentration.

| Cell Line | Assay Type | Recommended Concentration Range | Incubation Time | Reference |

| PC3 (Prostate Cancer) | Cell Growth/Viability | IC50: ~35 µM | 24 hours | [9] |

| LNCaP (Prostate Cancer) | Spheroid Growth | IC50: ~50 µM | Not Specified | [9] |

| A375 (Melanoma) | FASN Inhibition | IC50: 32.43 µM | Not Specified | [1] |

| MA104 (Monkey Kidney) | Antiviral Assay | ED50: 21.2 µM | 24 hours | [1] |

| MA104 (Monkey Kidney) | Cytotoxicity Assay | TD50: 28.5 µM | 24 hours | [1] |

| HEK293T | Mitochondrial Function | 10, 50, 100 µM | 2 - 48 hours | [10] |

| HL60 (Leukemia) | Fatty Acid Synthesis | 5 µg/mL (~19.7 µM) | 4 hours | [5] |

| MIA PaCa-2 (Pancreatic Cancer) | Proliferation | 0 - 300 µM | 48 hours | [6] |

Note: IC50 (half-maximal inhibitory concentration), ED50 (half-maximal effective dose), and TD50 (median toxic dose) values are context-dependent and can vary between laboratories and experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution

The solubility and stability of C75 are critical for obtaining reliable and reproducible results.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing C75 stock solutions.

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This allows for minimal solvent carryover into the final culture medium, reducing potential solvent-induced artifacts. For instance, to prepare a 25.2 mg/mL stock solution in DMSO, add the appropriate volume of DMSO to your C75 vial.[1]

-

Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Cell Viability and Proliferation Assays (e.g., MTT, XTT, or CellTiter-Glo®)

These assays are fundamental for determining the cytotoxic or cytostatic effects of C75 on a given cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT, XTT, or CellTiter-Glo® reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of C75 in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest C75 concentration).

-

Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of C75 or the vehicle control.

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

-

Assay Development: Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Fatty Acid Synthesis Inhibition Assay (Radiolabeled Acetate Incorporation)

This assay directly measures the impact of C75 on de novo fatty acid synthesis.

Materials:

-

Cancer cell line (e.g., HL60)

-

Complete cell culture medium (can be serum-free for certain cell lines)[5]

-

This compound

-